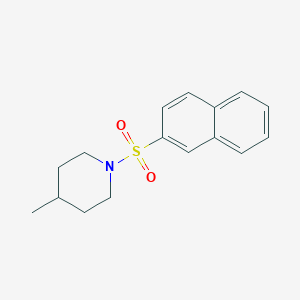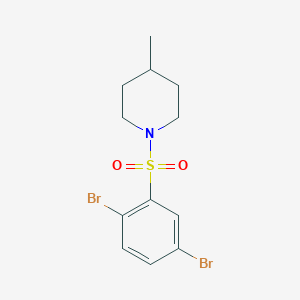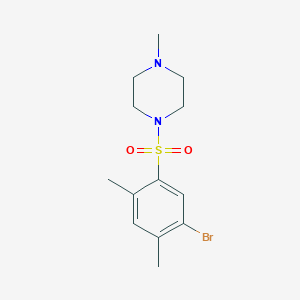
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine, also known as DF-MPPO, is a chemical compound that belongs to the family of piperazine sulfonamide derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to cause oxidative damage to cells and tissues, which can lead to various neurological disorders. By inhibiting ROS production, 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine helps to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can have a range of biochemical and physiological effects in the brain. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are important for regulating mood, behavior, and cognition. It has also been shown to reduce the levels of inflammatory cytokines, which are known to contribute to the development of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in laboratory experiments is its ability to selectively target certain enzymes and neurotransmitters in the brain, making it a valuable tool for studying the effects of oxidative stress and neurodegeneration. However, one limitation of using 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine. One area of interest is the development of new derivatives of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine that can selectively target different enzymes and neurotransmitters in the brain. Another area of interest is the use of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, there is a need for further research to explore the potential clinical applications of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in the treatment of neurological disorders.
合成法
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 1-(3,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine has been widely used in scientific research as a tool to study the effects of oxidative stress on the brain. It has also been used to investigate the role of certain neurotransmitters in the development of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-14-4-5-17(12-15(14)2)21-8-10-22(11-9-21)25(23,24)18-6-7-19(20)16(3)13-18/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASHBFHGXGTRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)
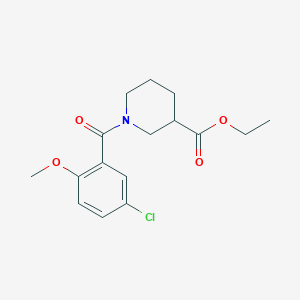
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)

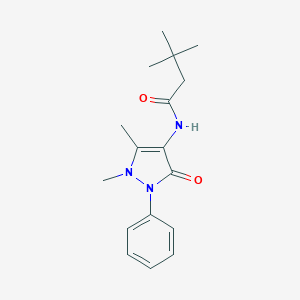

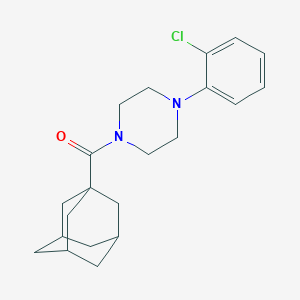
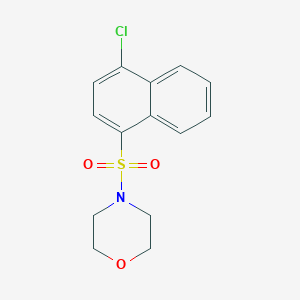
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)
